Cas no 99480-01-0 (ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate)

Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative with applications in organic synthesis and pharmaceutical research. The compound features a reactive nitro group adjacent to the pyrazole ring, enhancing its utility as an intermediate in the preparation of heterocyclic compounds. Its ester functionality provides versatility for further chemical modifications, such as hydrolysis or transesterification. The nitro group also contributes to electrophilic reactivity, making it valuable in nucleophilic aromatic substitution reactions. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies, offering researchers a reliable building block for developing pharmacologically active molecules or functional materials.
ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate structure
99480-01-0 structure
Product Name:ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate
CAS No:99480-01-0
MF:C8H11N3O4
MW:213.190641641617
CID:3159048
PubChem ID:20191005
Update Time:2025-08-05

ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Nitro-pyrazol-1-yl)-propionic acid ethyl ester
    • ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate
    • 1H-Pyrazole-1-propanoic acid, 3-nitro-, ethyl ester
    • ethyl 3-(3-nitropyrazol-1-yl)propionate
    • CS-0299123
    • AKOS005168037
    • JRVVWQNTUVWIOU-UHFFFAOYSA-N
    • SCHEMBL11016950
    • EN300-174332
    • ETHYL 3-(3-NITROPYRAZOL-1-YL)PROPANOATE
    • AKOS015922568
    • 99480-01-0
    • STK351984
    • ethyl3-(3-nitro-1H-pyrazol-1-yl)propanoate
    • MDL: MFCD09701606
    • Inchi: 1S/C8H11N3O4/c1-2-15-8(12)4-6-10-5-3-7(9-10)11(13)14/h3,5H,2,4,6H2,1H3
    • InChI Key: JRVVWQNTUVWIOU-UHFFFAOYSA-N
    • SMILES: N1(CCC(OCC)=O)C=CC([N+]([O-])=O)=N1

Computed Properties

  • Exact Mass: 213.07495584Da
  • Monoisotopic Mass: 213.07495584Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 89.9Ų

ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate Pricemore >>

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Additional information on ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate

Ethyl 3-(3-Nitro-1H-Pyrazol-1-Yl)Propanoate: A Comprehensive Overview

Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate, with the CAS number 99480-01-0, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and an ethyl ester moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various areas of research and industry.

The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and reactivity. In ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate, the nitro group at the 3-position of the pyrazole ring introduces electron-withdrawing effects, which can influence the chemical reactivity and physical properties of the molecule. The ethyl ester group further enhances the solubility and bioavailability of the compound, making it suitable for various applications.

Recent studies have highlighted the potential of ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate in drug discovery and development. Its structure allows for interactions with various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic agents. For instance, research has shown that this compound exhibits inhibitory activity against certain kinases, which are key players in cellular signaling pathways associated with diseases such as cancer.

In addition to its biological applications, ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate has also been explored in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing technologies.

The synthesis of ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through condensation reactions followed by nitration and esterification steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

From an environmental perspective, ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in the environment. However, further studies are required to fully understand its environmental fate and potential risks.

In conclusion, ethyl 3-(3-nitro-1H-pyrazol-1-ylium propanoate (CAS No. 99480-01-) is a multifaceted compound with diverse applications across chemistry and biology. Its unique structure and functional groups make it a valuable tool for researchers in drug discovery, materials science, and environmental studies. As ongoing research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in various scientific disciplines.

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